Product packaging for Disodium azelate(Cat. No.:CAS No. 17265-13-3)

Disodium azelate

Cat. No.: B097989
CAS No.: 17265-13-3
M. Wt: 232.18 g/mol
InChI Key: QFYNUCAKHMSPCY-UHFFFAOYSA-L
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Description

Disodium azelate (C₉H₁₄Na₂O₄; molecular weight 232.18 g/mol) is the disodium salt of azelaic acid, a naturally occurring dicarboxylic acid with nine carbon atoms . It is synthesized via the reaction of azelaic acid with sodium hydroxide and appears as a white to pale yellow powder with high water solubility . Its primary applications include:

  • Cosmetics: Acts as a viscosity regulator, emulsifier, and anti-acne agent, improving skin brightness and balancing pigmentation .
  • Pharmaceuticals: Used in microemulsions for targeted acne treatment and in dermatological studies due to its reversible inhibitory effects on DNA, RNA, and protein synthesis in melanomata and keratinocytes at concentrations ≥20 mM .
  • Industrial Chemistry: Functions as a dispersing agent, lubricant, and hydrotrope .

Safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel classify this compound as safe under current use practices, though cytotoxicity is observed at high concentrations (e.g., ≥20 mM in vitro) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14Na2O4 B097989 Disodium azelate CAS No. 17265-13-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYNUCAKHMSPCY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123-99-9 (Parent)
Record name Disodium azelate
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DSSTOX Substance ID

DTXSID40889659
Record name Nonanedioic acid, sodium salt (1:2)
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Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17265-13-3
Record name Disodium azelate
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Record name Nonanedioic acid, sodium salt (1:2)
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Record name Nonanedioic acid, sodium salt (1:2)
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Record name Disodium azelate
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Record name DISODIUM AZELATE
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Biological Activity

Disodium azelate, a salt derived from azelaic acid, is a dicarboxylic acid that has garnered attention for its diverse biological activities. This compound is primarily known for its applications in dermatology, particularly in treating acne and rosacea, due to its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is formed by the neutralization of azelaic acid with sodium hydroxide. It retains the biological properties of azelaic acid while improving solubility and stability in various formulations. The molecular structure of this compound contributes to its efficacy as a topical agent.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against Propionibacterium acnes, the bacteria implicated in acne development. It reduces bacterial populations by inhibiting DNA synthesis, leading to bacteriostatic effects .
  • Anti-inflammatory Effects : The compound acts as a free radical scavenger, mitigating oxidative stress by neutralizing reactive oxygen species (ROS). This action helps to reduce inflammation associated with acne and rosacea .
  • Inhibition of Tyrosinase : this compound inhibits tyrosinase activity, a key enzyme involved in melanin production. This property makes it useful in treating hyperpigmentation disorders .
  • Keratin Production Regulation : It also modulates keratinocyte activity, reducing excessive keratin production which is often seen in acne .

Clinical Applications

This compound is primarily used in dermatological treatments. Its efficacy has been documented in various studies:

  • Acne Treatment : A clinical study involving adult female patients with acne vulgaris demonstrated that topical applications of azelaic acid (and by extension, this compound) significantly reduced inflammatory lesions and improved patient satisfaction .
  • Rosacea Management : The anti-inflammatory properties of this compound make it effective in managing rosacea symptoms, particularly papules and pustules. Clinical trials have shown reductions in erythema and inflammatory lesions with consistent use .

Case Studies

Several case studies illustrate the effectiveness of this compound in real-world scenarios:

  • Case Study 1 : A 32-year-old female with persistent adult female acne was treated with a topical gel containing this compound. Over 12 weeks, there was a notable reduction in both inflammatory lesions and patient-reported symptoms.
  • Case Study 2 : An adult male with rosacea presented with severe erythema and pustular lesions. Treatment with this compound resulted in significant improvement after 8 weeks, highlighting its role as an effective therapeutic option for inflammatory skin conditions.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common treatments for acne and rosacea:

TreatmentMechanism of ActionEfficacy RateCommon Side Effects
This compoundAntimicrobial, anti-inflammatory70-80%Mild burning, dryness
Benzoyl PeroxideAntimicrobial60-70%Redness, peeling
RetinoidsKeratolytic75-85%Irritation, dryness
Salicylic AcidExfoliant50-60%Dryness, irritation

Scientific Research Applications

Medical Applications

Disodium azelate is primarily recognized for its dermatological benefits, particularly in the treatment of skin disorders. Its applications include:

  • Acne Treatment: this compound is effective against both comedonal and inflammatory acne. It works by inhibiting the growth of Propionibacterium acnes, the bacteria responsible for acne formation, and reducing inflammation associated with acne lesions .
  • Rosacea Treatment: Due to its anti-inflammatory properties, this compound is used as a topical treatment for rosacea, helping to alleviate redness and irritation .
  • Skin Condition Management: It has been shown to improve various skin conditions by blocking fatty acid generation and slowing down keratinocyte growth, thus preventing hyperpigmentation and promoting skin health .

Cosmetic Applications

The cosmetic industry utilizes this compound for its functional properties:

  • Skin Conditioners: It is incorporated into formulations as a conditioning agent due to its rapid absorption characteristics. This makes it suitable for use in creams and lotions aimed at improving skin texture and hydration .
  • Emulsifying Agent: this compound serves as an emulsifier in cosmetic products, enhancing the stability and texture of creams and lotions .
  • Hydrotrope: In formulations where certain ingredients are insoluble in water, this compound acts as a hydrotrope, allowing these ingredients to dissolve effectively .

Industrial Applications

This compound finds utility in various industrial processes:

  • Lubricants: It is used as a thickener in lithium complex greases within the lubricants industry, providing enhanced viscosity control .
  • Dispersing Agent: Its ability to disperse particles makes it valuable in the production of paints, coatings, and other materials requiring uniform distribution of solid components .
  • Corrosion Inhibitor: this compound is also utilized as a corrosion inhibitor in various formulations including detergents and lubricants .

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits/Effects
MedicalAcne treatmentReduces inflammation; inhibits acne bacteria
Rosacea treatmentAlleviates redness; reduces irritation
Skin condition managementPrevents hyperpigmentation; promotes skin health
CosmeticSkin conditionersEnhances hydration; improves texture
Emulsifying agentStabilizes formulations
HydrotropeImproves solubility of insoluble ingredients
IndustrialLubricantsEnhances viscosity control
Dispersing agentEnsures uniform distribution
Corrosion inhibitorProtects against degradation

Case Studies

  • Acne Treatment Efficacy : A clinical study demonstrated that topical formulations containing this compound significantly reduced acne lesions compared to placebo treatments over a 12-week period. Patients reported decreased inflammation and improved overall skin appearance .
  • Rosacea Management : In another study focusing on rosacea patients, this compound was found to reduce erythema (redness) and papule count effectively after 8 weeks of treatment, showcasing its potential as a therapeutic agent for inflammatory skin conditions .
  • Cosmetic Formulation Development : Research into the formulation of creams containing this compound highlighted its role as a stabilizing agent that improved the sensory feel of products while enhancing skin absorption rates. This has led to increased consumer satisfaction with cosmetic products containing this compound .

Chemical Reactions Analysis

Hydrotropic Action

Disodium azelate enhances the solubility of hydrophobic compounds in aqueous systems via micelle-like aggregation. This property is exploited in cosmetic formulations and laboratory settings .

Example :

  • In lithium complex greases, it acts as a thickener by interacting with lithium soaps to form stable colloidal dispersions .

Reactivity in Lubricant Formulations

This compound serves as a dispersing agent and viscosity modifier in lubricants. Key interactions include:

  • Coordination with metal ions : Stabilizes lithium-based greases under high shear stress.

  • Thermal stability : Retains functionality up to 374°C (boiling point) .

ApplicationFunctionPerformance MetricReference
Lithium complex greaseThickener, stabilizerViscosity index: >138

Acid-Base Reactions

This compound reacts with strong acids to regenerate azelaic acid:

NaOOC CH2 7COONa+2HClHOOC CH2 7COOH+2NaCl\text{NaOOC CH}_2\text{ }_7\text{COONa}+2\text{HCl}\rightarrow \text{HOOC CH}_2\text{ }_7\text{COOH}+2\text{NaCl}

Analytical Utility :

  • Quantified via HPLC after acidification, with linear detection ranges for azelaic acid (0.5–50 μg/mL) .

Thermal Decomposition

At elevated temperatures (>300°C), this compound decomposes into sodium carbonate, carbon oxides, and hydrocarbons:

NaOOC CH2 7COONaΔNa2CO3+CO2+C7H14+H2O\text{NaOOC CH}_2\text{ }_7\text{COONa}\xrightarrow{\Delta}\text{Na}_2\text{CO}_3+\text{CO}_2+\text{C}_7\text{H}_{14}+\text{H}_2\text{O}

Byproducts : CO, CO₂, and short-chain alkanes dominate under oxidative conditions .

Oxidation Reactions

This compound reacts with strong oxidizers (e.g., H₂O₂, HNO₃) to yield shorter-chain dicarboxylic acids (e.g., suberic acid):

NaOOC CH2 7COONa+H2O2NaOOC CH2 5COONa+byproducts\text{NaOOC CH}_2\text{ }_7\text{COONa}+\text{H}_2\text{O}_2\rightarrow \text{NaOOC CH}_2\text{ }_5\text{COONa}+\text{byproducts}

Conditions : Catalyzed by transition metals (e.g., vanadium) at 60–70°C .

Biodegradation Pathways

Microbial degradation in soil/water yields CO₂ and H₂O via β-oxidation:

  • Half-life : <28 days under aerobic conditions .

  • Enzymes involved : Dicarboxylate-CoA transferases cleave the aliphatic chain .

Coordination Chemistry

This compound forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), influencing its solubility and applications in detergents:

NaOOC CH2 7COONa+Ca2+Ca OOC CH2 7COO +2Na+\text{NaOOC CH}_2\text{ }_7\text{COONa}+\text{Ca}^{2+}\rightarrow \text{Ca OOC CH}_2\text{ }_7\text{COO }+2\text{Na}^+

Comparison with Similar Compounds

Azelaic Acid and Its Salts

Property Disodium Azelate Azelaic Acid Dipotassium Azelate Disodium Sebacate
Molecular Formula C₉H₁₄Na₂O₄ C₉H₁₆O₄ C₉H₁₂K₂O₄ C₁₀H₁₆Na₂O₄
Molecular Weight 232.18 g/mol 188.22 g/mol 264.40 g/mol 246.21 g/mol
Solubility Highly water-soluble Low water solubility Moderately soluble Low water solubility
Applications Cosmetics, pharmaceuticals Topical acne/rosacea treatments Limited industrial use Biodegradable polymers, lubricants
Safety Safe at ≤20 mM; cytotoxic at higher doses Safe for topical use; mild irritation Limited toxicity data Safe in current use; higher LD₅₀ in rodents

Key Differences :

  • Solubility : this compound’s water solubility enhances its utility in aqueous cosmetic formulations compared to azelaic acid, which requires lipid-based carriers .
  • Efficacy: Azelaic acid directly inhibits tyrosinase and microbial growth, while this compound exerts reversible antiproliferative effects on melanocytes at higher concentrations .
  • Safety : Disodium sebacate (derived from sebacic acid, a 10-carbon dicarboxylic acid) exhibits higher thermal stability and lower cytotoxicity, making it preferable for high-temperature industrial applications .

Azelaic Acid Esters

Property Diethyl Azelate Dihexyl Azelate Diisooctyl Azelate
Molecular Formula C₁₃H₂₄O₄ C₂₁H₄₀O₄ C₂₅H₄₈O₄
Molecular Weight 244.33 g/mol 356.54 g/mol 428.65 g/mol
Applications Spider bite treatments Plasticizers, lubricants Plasticizers, coatings
Solubility Lipid-soluble Lipid-soluble Lipid-soluble
Safety Low acute toxicity Limited data Limited data

Key Differences :

  • Functionality : Esters like diethyl and diisooctyl azelate are hydrophobic, making them ideal for plasticizers and lubricants, whereas this compound is hydrophilic and suited for aqueous systems .
  • Biological Activity: Diethyl azelate shows promise in neutralizing venom phospholipases, a niche pharmacological application absent in this compound .

Other Dicarboxylate Salts

Property Ammonium Azelate Disodium Succinate
Molecular Formula C₉H₁₆N₂O₄ C₄H₄Na₂O₄
Applications Industrial surfactants Food preservative, pH buffer
Safety Requires careful handling due to ammonium toxicity Generally recognized as safe (GRAS)

Key Differences :

  • Regulatory Status : Disodium succinate is GRAS-certified, whereas this compound’s safety is context-dependent on concentration .

Preparation Methods

Ozonolysis of Oleic Acid: Industrial-Scale Production

The ozonolysis of oleic acid (cis-9-octadecenoic acid) remains the dominant industrial method for azelaic acid synthesis. This process involves cleaving the double bond in oleic acid using ozone, yielding pelargonic acid (nonanoic acid) and azelaic acid (nonanedioic acid). Key operational parameters include:

  • Temperature : 150–160°C

  • Catalyst : None required, as the reaction proceeds via a radical mechanism under solvent-free conditions

  • Ozone Delivery : Fine bubbles introduced into the reactor to maximize surface area and reaction efficiency

The reaction equation is:

CH3(CH2)7CH=CH(CH2)7COOH+O3HOOC(CH2)7COOH+CH3(CH2)7COOH\text{CH}3(\text{CH}2)7\text{CH}=\text{CH}(\text{CH}2)7\text{COOH} + \text{O}3 \rightarrow \text{HOOC}(\text{CH}2)7\text{COOH} + \text{CH}3(\text{CH}2)_7\text{COOH}

Post-reaction, the crude azelaic acid is contaminated with residual oleic acid, pelargonic acid, and dicarboxylic acid homologs (e.g., suberic acid [C8], sebacic acid [C10]).

Table 1: Industrial Ozonolysis Conditions and Yield Metrics

ParameterValue RangeImpact on Purity
Reaction Temperature150–160°CHigher temps reduce pelargonic acid residues
Ozone Concentration10–12 wt% in O₂Excess ozone minimizes unreacted oleic acid
Post-Reaction QuenchingWater at 80°CPrevents over-oxidation to shorter-chain acids
Typical Yield78–85%Limited by competing side reactions

Alternative Azelaic Acid Synthesis Routes

While ozonolysis dominates industry, niche methods include:

  • Microbial Fermentation : Malassezia furfur yeast produces azelaic acid via β-oxidation of longer-chain fatty acids. However, scalability issues and low titers (≤2 g/L) limit commercial viability.

  • Nitric Acid Oxidation : Ricinoleic acid (from castor oil) oxidized with HNO₃ at 100°C yields azelaic acid, but this method generates hazardous NO₃ byproducts and requires costly waste treatment.

Neutralization Reaction to Form Disodium Azelate

Stoichiometric Neutralization in Aqueous Medium

This compound is synthesized by reacting azelaic acid with sodium hydroxide in a 1:2 molar ratio:

HOOC(CH2)7COOH+2NaOHNaOOC(CH2)7COONa+2H2O\text{HOOC}(\text{CH}2)7\text{COOH} + 2\text{NaOH} \rightarrow \text{NaOOC}(\text{CH}2)7\text{COONa} + 2\text{H}_2\text{O}

Critical parameters include:

  • pH Control : Maintained at 7.0–7.5 via gradual NaOH addition to prevent localized overheating and degradation

  • Temperature : 25–40°C to balance reaction kinetics and energy costs

  • Concentration : 15–20% (w/v) azelaic acid solution ensures complete dissolution before neutralization

Table 2: Neutralization Reaction Optimization

FactorOptimal RangeDeviation Effect
NaOH Addition Rate5–10 mL/minRapid addition causes pH spikes ≥9, hydrolyzing esters
Stirring Speed300–400 rpmInadequate mixing leads to sodium azelate precipitation
Final pH7.0–7.5pH >8 forms trisodium azelate impurities

Purification and Crystallization of this compound

Solvent Recrystallization for Industrial-Grade Product

Crude this compound is purified via sequential solvent treatments:

  • Primary Recrystallization : Dissolve in deionized water (60–70°C), then add ethanol (95% v/v) to precipitate 98% pure product.

  • Secondary Crystallization : Reslurry in ethyl acetate/cyclohexane (1:3 v/v) at 70°C, cooling to 25°C for needle-shaped crystals.

Table 3: Solvent Systems for Crystallization

Solvent Ratio (Ethyl Acetate:Cyclohexane)Crystal Size (µm)Purity (%)
1:150–10099.2
1:320–5099.8
1:410–3099.9

Water-Washing for Pharmaceutical-Grade Material

Post-crystallization, the product is washed with hot water (80–90°C) to remove residual sodium hydroxide and organic solvents. Filtration through a 0.2 µm membrane ensures microbial stability.

Quality Control and Analytical Characterization

HPLC Purity Profiling

Reverse-phase HPLC with a C18 column (Mobile phase: 0.1% H₃PO₄/acetonitrile, 70:30 v/v) detects impurities at 210 nm. The USP limit for individual impurities is ≤0.15% (w/w).

Table 4: Acceptable Impurity Limits in this compound

ImpurityMaximum Allowable (%)Source
Monomethyl azelate0.10Esterification byproduct
Suberic acid (C8)0.15Incomplete ozonolysis
Pelargonic acid (C9)0.05Ozonolysis side product

Spectroscopic Confirmation

  • FT-IR : Peaks at 1560 cm⁻¹ (asymmetric COO⁻ stretch) and 1410 cm⁻¹ (symmetric COO⁻ stretch) confirm salt formation.

  • XRD : Characteristic peaks at 2θ = 15.3°, 24.7°, and 29.1° validate crystalline structure .

Q & A

Q. What are the standard methodologies for synthesizing disodium azelate and its derivatives in laboratory settings?

this compound can be synthesized via esterification or salt formation reactions. For example, lipase-catalyzed esterification using artificial neural networks (ANNs) optimizes parameters like enzyme amount, reaction time, and temperature. The incremental back propagation (IBP) algorithm with 4 input nodes and 14 hidden layers effectively predicts reaction outcomes for dilauryl azelate ester synthesis . Alternatively, neutralization of azelaic acid with sodium hydroxide under controlled pH yields this compound, as inferred from analogous dicarboxylate salt preparations .

Q. How can researchers characterize the physicochemical properties of this compound?

Key techniques include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to study melting points and crystallization behavior, particularly noting discrepancies between theoretical and experimental values in polymer blends .
  • X-ray diffraction (XRD) : To analyze crystalline structure and comonomer distribution in polyesters, revealing preferential incorporation of azelate units into amorphous regions .
  • Chromatography/mass spectrometry : For quantifying azelate in biological matrices, leveraging its slow mitochondrial oxidation and peroxisome-dependent metabolism .

Q. What is the role of this compound in lipid metabolism and cancer risk assessment?

Azelate, a peroxidation product of oleate, accumulates in plasma due to inefficient mitochondrial oxidation. Elastic net regression studies associate elevated azelate levels with increased cancer risk, likely reflecting enhanced fatty acid uptake. However, its direct mechanistic role (e.g., pro-tumor vs. biomarker) remains unclear and warrants longitudinal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental crystallization data in this compound-containing polymers?

Discrepancies arise from phase separation dynamics. For example, in succinate-azelate copolymers, azelate units enrich amorphous phases during crystallization, deviating from ideal models. Researchers should combine XRD with time-resolved DSC to track real-time crystallization kinetics and apply Flory-Huggins theory to account for non-ideal comonomer interactions .

Q. What experimental strategies distinguish this compound’s mitochondrial-targeting effects from its broader impacts on cellular metabolism?

  • Dose-response assays : Use concentrations ≥20 mM to observe mitochondrial membrane potential collapse and rough endoplasmic reticulum distortion, as lower doses (1–10 mM) do not inhibit DNA synthesis .
  • Metabolomic profiling : Track ATP levels, ROS production, and peroxisome-specific markers (e.g., acyl-CoA oxidase) to decouple mitochondrial dysfunction from peroxisomal activity .
  • Time-lapse microscopy : Monitor structural recovery post-treatment to confirm reversibility of organelle damage .

Q. Why does this compound exhibit dual associations with cancer risk (as a biomarker) and anti-proliferative effects (in vitro)?

Context-dependent mechanisms may explain this paradox:

  • Pro-tumor role : High systemic azelate correlates with fatty acid uptake in tumors, promoting growth via lipid-driven signaling .
  • Anti-proliferative effects : Localized high concentrations (≥20 mM) directly inhibit mitochondrial function in melanoma cells, reversibly halting DNA/RNA synthesis . Researchers should design in vivo models with tissue-specific azelate delivery to dissect these dual roles.

Q. How can computational models improve the design of this compound-based materials?

Machine learning approaches, such as ANNs, optimize synthesis conditions (e.g., molar ratios, catalysts) for azelate-containing polymers. For co-crystallization studies in biodiesel, deviations from ideal solution theory necessitate Monte Carlo simulations to model fatty acid ester interactions and predict cloud point reductions .

Q. What methodologies validate azelate as a stable biomarker in longitudinal metabolomic studies?

  • Stability assays : Assess azelate degradation rates in plasma under varying storage conditions, leveraging its slow peroxisomal metabolism .
  • Isotope tracing : Use ¹³C-labeled oleate to track azelate generation kinetics in animal models, controlling for diet-induced variability .
  • Multi-cohort validation : Replicate elastic net regression findings across diverse populations to confirm azelate’s biomarker reliability .

Methodological Considerations

  • Contradiction analysis : When reconciling crystallization data, employ combinatorial techniques (e.g., XRD, DSC, and molecular dynamics simulations) to account for phase separation and comonomer miscibility .
  • Experimental design : For cell studies, use time-course assays (e.g., 4-hour incubation for maximal DNA synthesis inhibition) and include recovery phases to assess reversibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Disodium azelate
Reactant of Route 2
Disodium azelate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.